Fmoc-D-Glu(OtBu)-OH (CAS: 104091-08-9) is an orthogonally protected D-amino acid building block used for incorporating D-glutamic acid into synthetic peptides via standard Fmoc solid-phase peptide synthesis (SPPS). Featuring a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and a tert-butyl (OtBu) ester protecting the gamma-carboxyl side chain, this compound prevents unwanted side-chain activation during peptide elongation [1]. The D-stereocenter is utilized to confer resistance against endogenous proteases, extending the in vivo half-life of therapeutic peptides, while the OtBu group enables global deprotection under standard acidic cleavage conditions [2].
Substituting Fmoc-D-Glu(OtBu)-OH with its natural L-enantiomer (Fmoc-L-Glu(OtBu)-OH) fundamentally alters the stereochemistry of the resulting peptide, exposing the sequence to rapid enzymatic degradation by circulating proteases and drastically reducing its pharmacokinetic half-life [1]. Conversely, attempting to use unprotected Fmoc-D-Glu-OH during SPPS leads to severe synthetic complications, as the free gamma-carboxyl group can undergo unintended activation and coupling, resulting in branched peptides, cross-linking, and significantly diminished yields of the target linear sequence . Furthermore, utilizing alternative side-chain protections like OBzl (benzyl) requires harsh, specialized cleavage conditions (such as HF) that are incompatible with standard, mild Fmoc/tBu orthogonal protocols .
The incorporation of D-glutamic acid using Fmoc-D-Glu(OtBu)-OH is a primary strategy for overcoming the rapid metabolic clearance of natural peptides. Studies comparing peptides synthesized with D-Glu versus L-Glu demonstrate that the D-enantiomer effectively evades recognition by endogenous endo- and exopeptidases. For instance, chimeric peptides containing D-Glu exhibit plasma half-lives that are two to three orders of magnitude longer than their natural L-Glu counterparts (extending half-lives from mere minutes to over 300 hours in human blood plasma assays) [1].
| Evidence Dimension | Plasma half-life (proteolytic stability) |
| Target Compound Data | D-Glu containing peptides demonstrate extended half-lives (e.g., up to 388 hours) |
| Comparator Or Baseline | L-Glu containing peptides (half-lives typically in minutes to low hours) |
| Quantified Difference | 2 to 3 orders of magnitude increase in plasma half-life |
| Conditions | Human blood plasma incubation at 37 °C |
Procuring the D-enantiomer is essential for developing peptide therapeutics that require sustained systemic circulation and resistance to enzymatic degradation.
The tert-butyl (OtBu) ester on the gamma-carboxyl group is critical for maintaining linearity during peptide elongation. If unprotected Fmoc-D-Glu-OH is used, the free side-chain carboxyl can be activated by coupling reagents (such as HATU or DIC), leading to the formation of branched or cross-linked byproducts. The OtBu protection completely suppresses this side reaction, enabling coupling efficiencies exceeding 98% under standard HBTU/HATU conditions and ensuring high crude purity of the final peptide .
| Evidence Dimension | Coupling efficiency and linear peptide purity |
| Target Compound Data | >98% coupling efficiency with strictly linear elongation |
| Comparator Or Baseline | Unprotected Fmoc-D-Glu-OH (prone to branching and reduced target yield) |
| Quantified Difference | Elimination of gamma-carboxyl branching byproducts |
| Conditions | Standard Fmoc SPPS using HATU/DIPEA activation |
The OtBu protecting group is strictly required to prevent sequence branching, directly translating to higher crude yields and lower purification costs in commercial peptide manufacturing.
Fmoc-D-Glu(OtBu)-OH is perfectly aligned with the standard Fmoc/tBu SPPS strategy, allowing for simultaneous side-chain deprotection and resin cleavage using mild trifluoroacetic acid (TFA) cocktails (e.g., TFA/TIS/H2O). In contrast, benzyl-protected comparators like Fmoc-D-Glu(OBzl)-OH require highly hazardous and specialized strong acids (such as anhydrous HF or TFMSA) for final deprotection, which can degrade sensitive peptide sequences and demand specialized safety infrastructure .
| Evidence Dimension | Final deprotection conditions |
| Target Compound Data | Cleaved by standard 95% TFA cocktails |
| Comparator Or Baseline | Fmoc-D-Glu(OBzl)-OH (requires anhydrous HF or TFMSA) |
| Quantified Difference | Avoidance of highly toxic/corrosive HF handling |
| Conditions | Global deprotection and resin cleavage step |
Selecting the OtBu protected derivative ensures seamless integration into standard, scalable, and safer Fmoc SPPS workflows without the need for specialized HF-handling equipment.
Directly leveraging the D-stereocenter to synthesize peptide drugs, constrained macrocycles, or peptidomimetics that require extended in vivo circulation times and resistance to serum proteases compared to L-enantiomer baselines [1].
Utilized in the step-wise assembly of alternating D-Glu and D-Lys sequences to create highly stable, non-fouling peptide surfaces for biosensors and medical implants that must withstand biological environments [2].
Employed as a reliable building block in automated peptide synthesizers, where its high coupling efficiency and standard TFA-cleavability ensure consistent generation of diverse D-amino acid containing libraries for drug screening without requiring specialized HF-cleavage infrastructure[3].